![molecular formula C20H23N3O4 B5622053 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B5622053.png)
1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the queried structure often involves multi-component, one-pot synthesis approaches under mild conditions. For instance, substituted chromene and quinoline conjugates have been synthesized and evaluated for their biological activities, demonstrating the versatility of chromene-based compounds in medicinal chemistry (Parveen et al., 2017).
Molecular Structure Analysis
The molecular structure of chromene-based compounds, including their stereochemistry and conformation, plays a critical role in their biological activity. Crystal structure studies provide insights into the supramolecular organization of such compounds, which is crucial for understanding their interaction with biological targets. For example, the crystal structure analysis of certain chromene derivatives has been detailed, highlighting the importance of molecular conformation (Okasha et al., 2022).
Chemical Reactions and Properties
Chromene compounds participate in various chemical reactions, including ring opening and closure, which are pivotal in diversifying their structural framework. These reactions facilitate the synthesis of novel derivatives with potential biological activities, as demonstrated by studies on chromene-pyrazole derivatives (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of chromene-based compounds, such as solubility and crystallinity, are influenced by their molecular structure. Studies involving X-ray crystallography have elucidated the crystalline nature of these compounds, contributing to our understanding of their physical characteristics and their impact on biological efficacy (Ntirampebura et al., 2008).
Chemical Properties Analysis
The chemical behavior of chromene-based compounds, including their reactivity and stability, is crucial for their application in drug design. These properties are often explored through computational studies, such as density functional theory (DFT) calculations, which provide insights into their electronic structure and potential reactivity patterns (Halim & Ibrahim, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-16-5-4-14-11-15(13-27-18(14)12-16)19(24)22-7-9-23(10-8-22)20(25)17-3-2-6-21-17/h2-6,12,15,21H,7-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEIJKUSOXOKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)N3CCN(CC3)C(=O)C4=CC=CN4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-1-{[4-(dimethylamino)phenyl]acetyl}-4-methylpiperidine-3,4-diol](/img/structure/B5621974.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B5621981.png)
![N-benzyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621984.png)
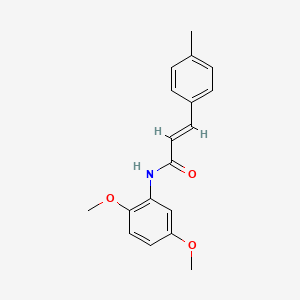
![2-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5621988.png)
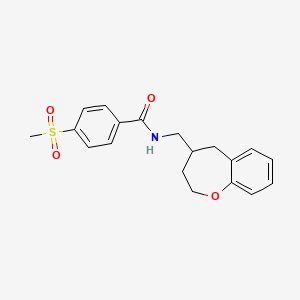
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,1-dimethyl-2-azepanecarboxamide](/img/structure/B5622000.png)
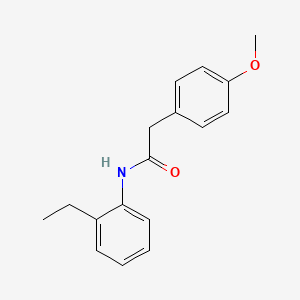
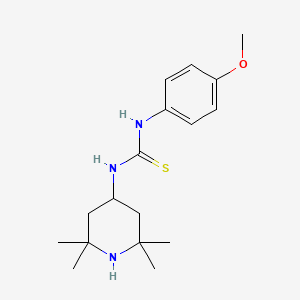

![3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5622023.png)
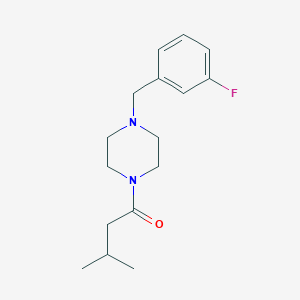

![(1S*,5R*)-6-[(3-methoxyphenyl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5622058.png)